![molecular formula C22H20Br2ClNO2S B14446410 1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride CAS No. 77014-14-3](/img/structure/B14446410.png)
1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride
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Overview
Description
1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride is a complex organic compound that features a unique combination of functional groups, including brominated thiophene, methoxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of thiophene to produce 2,5-dibromothiophene, followed by functionalization to introduce the methoxy and phenylmethoxy groups. The final step involves the formation of the dihydroisoquinoline core and its subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the brominated thiophene moiety.
Substitution: The bromine atoms in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride involves its interaction with specific molecular targets. The brominated thiophene moiety can participate in electron transfer processes, while the methoxy and phenylmethoxy groups can modulate the compound’s binding affinity to various receptors and enzymes. These interactions can influence cellular pathways and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler brominated thiophene derivative used in similar applications.
6-Methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline: A related isoquinoline derivative with similar structural features.
Brominated Isoquinolines: A class of compounds with bromine atoms attached to the isoquinoline core.
Uniqueness
1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride is unique due to its combination of brominated thiophene and isoquinoline moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
77014-14-3 |
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Molecular Formula |
C22H20Br2ClNO2S |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
1-[(2,5-dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C22H19Br2NO2S.ClH/c1-26-19-10-15-7-8-25-18(9-16-11-21(23)28-22(16)24)17(15)12-20(19)27-13-14-5-3-2-4-6-14;/h2-6,10-12H,7-9,13H2,1H3;1H |
InChI Key |
QINHOMPZMPRKGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=C(SC(=C3)Br)Br)OCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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